4,6-diaminopyrimidine-2-thiol
CAS No.:
Cat. No.: VC13285952
Molecular Formula: C4H6N4S
Molecular Weight: 142.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6N4S |
|---|---|
| Molecular Weight | 142.19 g/mol |
| IUPAC Name | 4,6-diaminopyrimidine-2-thiol |
| Standard InChI | InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) |
| Standard InChI Key | QCAWOHUJKPKOMD-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(N=C(N=C1N)S)N |
| Canonical SMILES | C1=C(N=C(N=C1N)S)N |
Introduction
Chemical and Physical Properties
4,6-Diaminopyrimidine-2-thiol is a crystalline solid with a density of and a melting point exceeding . Its high thermal stability is attributed to the aromatic pyrimidine ring and strong intermolecular hydrogen bonding between amino and thiol groups. The compound’s boiling point is at standard atmospheric pressure, and it has a flash point of . Solubility data indicate that it is sparingly soluble in polar solvents like ethanol and water at room temperature.
Table 1: Key Physicochemical Properties of 4,6-Diaminopyrimidine-2-thiol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 142.18 g/mol |
| Density | |
| Melting Point | |
| Boiling Point | |
| Flash Point | |
| Solubility (20°C) | Ethanol, Water (sparingly) |
Synthesis and Structural Characterization
Synthetic Routes
The compound is typically synthesized via the condensation of thiourea and malononitrile in absolute ethanol under reflux conditions . This one-pot reaction proceeds through the formation of a thiourea-malononitrile adduct, followed by cyclization to yield the pyrimidine ring. The reaction mechanism involves nucleophilic attack by the thiol group on the nitrile carbon, facilitated by the basic environment provided by potassium hydroxide . Purification is achieved through recrystallization from ethanol, yielding the final product in 88–96% purity .
Structural Insights
X-ray crystallographic studies of 4,6-diaminopyrimidine-2-thiol derivatives reveal a planar pyrimidine ring with bond lengths and angles consistent with aromatic delocalization . The amino groups at positions 4 and 6 participate in intramolecular hydrogen bonds with the thiol group, stabilizing the molecule in a tautomeric form. In derivatives such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, the pyrimidine ring is inclined at relative to the benzene ring, a conformation that influences biological activity .
Pharmacological Applications
Antiplatelet Activity
Derivatives of 4,6-diaminopyrimidine-2-thiol have been evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid . While the parent compound exhibits limited activity, alkylation of the thiol group enhances potency. For example, compound II 16 (a derivative with a 1-naphthalenyl substituent) demonstrated an IC of against arachidonic acid-induced aggregation, comparable to aspirin . Notably, 2-aminopyrimidine derivatives outperformed their 4,6-diaminopyrimidine counterparts, suggesting that steric and electronic factors at position 2 critically modulate activity .
Biomedical Innovations
Wound Dressings
DAPT-AuNCs embedded in polyvinyl alcohol (PVA) nanofibers create flexible, biocompatible films that sustain antimicrobial activity for over 72 hours . These dressings promote fibroblast proliferation and collagen deposition in infected wounds, achieving full epithelialization within 14 days in murine models . The broad-spectrum efficacy of DAPT-AuNCs makes them superior to antibiotic-loaded dressings, which are prone to resistance development.
Drug Delivery Systems
The thiol group of 4,6-diaminopyrimidine-2-thiol facilitates conjugation with nanoparticles and polymers, enabling targeted delivery of anticancer and antiviral agents. For instance, gold nanoclusters functionalized with this compound exhibit pH-responsive drug release, enhancing therapeutic specificity .
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